Sanggenon H

Description

Contextualization within Natural Product Chemistry

Natural product chemistry focuses on the isolation, characterization, and study of chemical compounds derived from natural sources, such as plants, microorganisms, and marine organisms. Flavonoids, a class of polyphenolic compounds, represent a significant group of natural products with diverse structures and biological activities. Sanggenon H belongs to the flavonoid family, specifically categorized as a prenylated flavonoid. Prenylated flavonoids are characterized by the addition of hydrophobic prenyl groups to the flavonoid backbone, which can influence their biological properties, including membrane permeability and interactions with biological targets. The study of this compound contributes to the understanding of the structural diversity and potential bioactivity of prenylated flavonoids found in medicinal plants.

Historical Perspective on Related Sanggenon Flavonoids

The investigation into this compound is part of a longer history of research into a group of related flavonoids found in Morus species, collectively known as Sanggenon flavonoids. These compounds are often characterized by their complex structures, frequently involving Diels-Alder type adducts formed between chalcones and dehydroprenylphenols nih.gov. Early research focused on the isolation and structural elucidation of these unique flavonoids. Over time, studies have expanded to explore the biological activities of various Sanggenon derivatives, such as Sanggenon C, Sanggenon D, Sanggenon G, Sanggenon J, Sanggenon M, Sanggenon N, Sanggenon U, Sanggenon V, and Sanggenon W, among others chemfaces.combidd.groupbidd.groupuni.lunih.govspandidos-publications.combu.edumdpi.comacs.orgresearchgate.netresearchgate.nettargetmol.comjst.go.jptjpr.orgresearchgate.net. This historical research has laid the groundwork for the continued investigation into individual Sanggenon compounds like this compound to understand their specific properties and potential.

Selected Sanggenon Flavonoids and Sources

| Compound Name | Source (Morus species part) |

|---|---|

| Sanggenon C | Morus cathayana stem bark, Morus alba root bark nih.govspandidos-publications.comacs.org |

| Sanggenon D | Morus alba root bark targetmol.com |

| Sanggenon G | Morus alba root bark mdpi.comjst.go.jp |

| This compound | Morus alba medchemexpress.com |

| Sanggenon J | Morus alba root bark researchgate.net |

| Sanggenon M | Morus alba root bark researchgate.net |

| Sanggenon N | Morus alba root bark chemfaces.com |

| Sanggenon U | Morus alba root bark researchgate.net |

| Sanggenon V | Morus alba root bark researchgate.net |

Structure

2D Structure

3D Structure

Properties

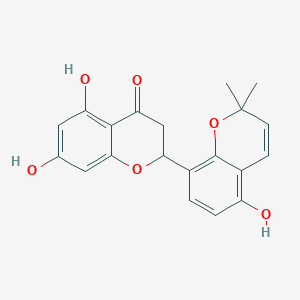

IUPAC Name |

5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAKXSCQEJXHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Extraction and Isolation Methodologies for Sanggenon H

Plant Material Preparation and Extraction Techniques

The root bark of Morus alba is a common source for the extraction of Sanggenon H. chemfaces.comkoreamed.org The initial step typically involves collecting the plant material and preparing it for extraction. This often includes drying the root bark and grinding it into a coarse powder to increase the surface area for efficient solvent penetration. nih.govjst.go.jp

Maceration is a frequently employed extraction technique. nih.gov For instance, dried root bark has been exhaustively macerated with methanol (B129727) at room temperature. nih.gov This process can involve multiple repetitions to ensure maximum extraction of compounds. nih.govjst.go.jp After maceration, the solvent is removed under vacuum to obtain a crude extract. nih.govjst.go.jp

Another approach involves sequential extraction with solvents of increasing polarity. One study described extracting dried root bark with 80% aqueous methanol, and the concentrated extract was then partitioned successively with ethyl acetate (B1210297), n-butanol, and water fractions. chemfaces.com Hot ethanol (B145695) extraction has also been reported for Morus cathayana, yielding a brown extract after concentration. nih.gov

Defatting the crude extract is sometimes performed to remove highly lipophilic compounds. This can be achieved using solvents like petrol ether through liquid-liquid partitioning. nih.gov Supercritical fluid extraction (SFE) has also been explored, using a mixture of isopropanol (B130326) and petroleum ether in flow mode at elevated temperatures to obtain enriched extracts containing sanggenons. nih.gov

Chromatographic Separation Strategies

Chromatographic techniques are crucial for separating this compound from the complex mixture of compounds present in the crude plant extract. Silica (B1680970) gel column chromatography is a widely used method in the initial stages of separation. koreamed.orgnih.govjst.go.jp The crude extract or a fraction obtained from liquid-liquid partitioning is loaded onto a silica gel column and eluted with solvent systems of varying polarity. koreamed.orgnih.govjst.go.jp For example, elution can start with less polar solvents like n-hexane and gradually increase the polarity by adding ethyl acetate or methanol. koreamed.orgjst.go.jp Monitoring the elution process using thin layer chromatography (TLC) helps in pooling fractions containing the target compounds. nih.govjst.go.jp

Further separation of enriched fractions often involves repeated column chromatography using different stationary phases and solvent systems. Techniques such as ODS (octadecyl silica) column chromatography and Sephadex LH-20 column chromatography have been employed to further purify fractions containing prenylated flavonoids like this compound. chemfaces.comkoreamed.orgjst.go.jp

High-performance liquid chromatography (HPLC) is a powerful tool for achieving higher resolution separation and analyzing the purity of isolated compounds. nih.govresearchgate.net Preparative HPLC can be used to purify this compound from enriched fractions. koreamed.org

Purification Techniques for High-Purity Compound Acquisition

To obtain high-purity this compound, further purification steps are necessary after initial chromatographic separation. Repeated column chromatography using different stationary phases and optimized solvent systems is a common strategy. chemfaces.comkoreamed.org For instance, fractions containing this compound obtained from silica gel chromatography can be subjected to further purification using MCI gel column chromatography or LiChroprep RP-18 column chromatography with solvent systems like methanol-water mixtures. koreamed.org

Preparative HPLC is frequently utilized as a final purification step to yield high-purity this compound. koreamed.org The purity of the isolated compound is typically assessed using analytical techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net Purity exceeding 95% has been reported for isolated sanggenons. nih.govresearchgate.net

Data on specific yields of this compound from these processes can vary depending on the plant source, extraction method, and purification strategy employed. However, detailed research findings often include the amounts of isolated compounds from a given quantity of plant material or crude extract. For example, in one study, 1950 g of dried root bark yielded 168.6 g of methanol crude extract, and a fraction of this extract (15.3 g) was further separated to yield various pure compounds, including sanggenons. nih.gov

Here is a summary of typical steps and techniques:

| Step | Technique(s) | Purpose |

| Plant Material Preparation | Drying, Grinding | Increase surface area for extraction |

| Extraction | Maceration (e.g., with methanol), Sequential Extraction (e.g., with increasing polarity solvents), Hot Extraction, Supercritical Fluid Extraction | Obtain crude extract containing compounds |

| Initial Separation | Liquid-liquid Partitioning (e.g., with petrol ether), Silica Gel Column Chromatography | Fractionate the crude extract, remove bulk impurities |

| Further Separation | Silica Gel Column Chromatography, ODS Column Chromatography, Sephadex LH-20 Column Chromatography | Separate compounds based on polarity and size |

| Purification | Repeated Column Chromatography, Preparative HPLC | Obtain high-purity compound |

| Purity Analysis | HPLC, NMR | Assess the purity of the isolated compound |

Advanced Structural Elucidation of Sanggenon H and Analogues

Spectroscopic Analysis Approaches

Spectroscopic methods are fundamental to determining the planar structure of Sanggenon H and its related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, is a primary tool. Analysis of 1H NMR and 13C NMR spectra provides information about the types and number of protons and carbons, as well as their chemical environments. researchgate.netnih.govkoreamed.orgchemfaces.comclockss.orgjst.go.jptandfonline.comanalis.com.myresearchgate.net

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for mapping the connectivity between atoms. COSY reveals correlations between coupled protons, while HMQC correlates protons with the carbons to which they are directly attached. koreamed.organalis.com.my HMBC provides information about long-range coupling between protons and carbons across two or three bonds, which is essential for piecing together the molecular skeleton and identifying the positions of substituents. koreamed.organalis.com.my

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS) or Fast Atom Bombardment Mass Spectrometry (FAB-MS), is used to determine the molecular weight and elemental composition of the compound. nih.govclockss.orgjst.go.jp This information is critical for confirming the molecular formula deduced from NMR data.

Ultraviolet (UV) and Infrared (IR) spectroscopy provide complementary information. UV spectroscopy helps identify the presence of conjugated systems, such as aromatic rings and carbonyl groups, which are characteristic features of flavonoids. nih.govclockss.org IR spectroscopy reveals the presence of specific functional groups like hydroxyl () and carbonyl () groups through their characteristic absorption frequencies. nih.govclockss.org

For example, the structural elucidation of Sanggenon C, a related Diels-Alder adduct, involved detailed analysis of its 1H NMR and 13C NMR spectral data, which were compared to reported literature values to confirm its structure. nih.gov Similarly, the structures of sanggenon B, albanol B, and sanggenon D were identified based on the analysis of their 1H NMR and 13C NMR spectroscopic data. researchgate.net The structure of Sanggenon N was also determined using spectroscopic data analyses including NMR, MS, CD, and IR. chemfaces.comresearchgate.net

While specific detailed spectroscopic data tables for this compound were not extensively provided in the search results, the general approach using these techniques on sanggenons is well-documented. As an illustration of the type of data used, a partial table of NMR data for Sanggenon C is presented below, based on information from the search results. nih.gov

Table 1: Partial NMR Spectroscopic Data for Sanggenon C (DMSO-d6)

| Position | (J in Hz) | |

| 8 | 5.623 (1H, s) | 95.0 |

| 3' | 6.224 (1H, d, J = 2) | 98.9 |

| 24 | 6.084 (1H, d, J = 2) | 103.4 |

| 26 | 6.321 (1H, dd, J = 2, 8) | 106.6 |

| 32 | 5.938 (1H, dd, J = 2, 7.6) | 108.0 |

| 5' | 6.387 (1H, dd, J = 2, 8.8) | 109.3 |

| 27 | 8.165 (1H, d, J = 8) | 129.3 |

| 33 | 6.875 (1H, d, J = 8.4) | 133.2 |

| 6' | 7.238 (1H, d, J = 8.4) | 125.5 |

| 9 | 2.659 (1H, dd, J = 9, 14), 3.024 (1H, dd, J = 9, 14) | 30.6 |

| 10 | 5.121 (1H, m) | 118.2 |

| 17 | 1.728 (3H, s) | 23.9 |

| 18 | 2.101 ~ 2.405 (2H) | 31.8 |

| 19 | 3.87 ~ 4.08 (1H) | 33.8 |

| 20 | 4.487 (1H) | 47.8 |

| 21 | - | 206.8 |

Note: This table includes a selection of NMR data points for Sanggenon C as an example of the type of data used in spectroscopic analysis for structural elucidation of sanggenons. nih.gov

Chiroptical Characterization Methods

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound and its analogues, which possess multiple stereocenters. Optical rotation measurements provide a value for the specific rotation (), which is an indicator of a compound's optical activity and can be used to distinguish between enantiomers. clockss.orgjst.go.jptandfonline.com For instance, Sanggenon Q, another Diels-Alder type adduct from Morus mongolica, was reported to have a specific rotation of degrees. clockss.org Sanggenon G has a reported specific rotation of degrees. jst.go.jp

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. CD measures the difference in absorption between left and right circularly polarized light as a function of wavelength. The resulting CD spectrum, with its characteristic Cotton effects (peaks and troughs), can provide information about the conformation and absolute configuration of a molecule, particularly those containing chromophores like aromatic rings and carbonyl groups. clockss.orgtandfonline.comresearchgate.netresearchgate.netnih.govslideshare.netrsc.org

Studies on sanggenon-type flavanones have utilized CD spectroscopy to establish absolute configurations. For example, the absolute configurations at C-2 and C-3 of nigrasin K, a sanggenon-type flavanone (B1672756), were established as 2R and 3S based on positive and negative Cotton effects observed in its CD spectrum. tandfonline.com Similarly, the stereochemical configurations of enantiomers of nigragenon E, a sanggenon-type flavanone racemate, were determined by ECD (Electronic Circular Dichroism) data, which is closely related to CD spectroscopy. researchgate.net

Molecular Mechanisms of Action and Target Identification

Protein-Ligand Interaction Analysis

Molecular docking studies have been instrumental in identifying the binding modes and potential molecular targets of Sanggenon C and Kuwanon G. These computational analyses predict how these ligands fit into the binding sites of proteins and the nature of the intermolecular forces that stabilize these interactions.

Research has shown that both Sanggenon C and Kuwanon G can interact with the allosteric site of bacterial β-glucuronidase from S. pasteuri (SpasGUS), with their phenolic groups being key to this interaction. doaj.org In the case of E. coli β-glucuronidase (EcoGUS), the phenolic hydroxyl group of Sanggenon C and the benzopyranyl group of Kuwanon G are predicted to form hydrogen bonds. doaj.org

Further docking studies on α-glucosidase revealed that both Sanggenone D (a related compound) and Kuwanon G bind within the active pocket of the enzyme. mdpi.com The binding is spontaneous and driven by hydrophobic interactions and hydrogen bonds with amino acid residues. mdpi.comnih.gov The binding affinity of Kuwanon G to α-glucosidase was calculated to be -7.94 kcal/mol. mdpi.com Similarly, molecular docking simulations of Kuwanon G with mushroom tyrosinase have demonstrated favorable binding energies, suggesting a stable interaction with amino acid residues in the active site. mdpi.com

Signaling Pathway Modulation

Sanggenon C and Kuwanon G have been shown to modulate a variety of intracellular signaling pathways, which underlies many of their observed biological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.

Kuwanon G has been found to exert neuroprotective effects by modulating the PI3K/Akt/GSK3αβ signaling pathway . nih.gov In neuronal cells exposed to advanced glycation end products (AGEs), Kuwanon G prevented changes in the phosphorylation levels of key proteins in this pathway, including Akt, IκB-α, glycogen (B147801) synthase kinase 3 (GSK3)-α and β, p38 MAPK, and NF-κB p65. nih.govnih.govresearchgate.net Network pharmacology studies have further implicated Kuwanon G in modulating pathways related to lipid and atherosclerosis, the IL-17 signaling pathway, and the AGE-RAGE signaling pathway in the context of diabetic encephalopathy. bjmu.edu.cn

In the context of inflammation, both Kuwanon T and Sanggenon A (compounds structurally related to Sanggenon C and H) have been shown to regulate the NF-κB and HO-1/Nrf2 signaling pathways . mdpi.com They inhibit the activation of the NF-κB pathway and induce the expression of heme oxygenase-1 (HO-1) through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.com

Sanggenon C has been reported to have neuroprotective effects against cerebral ischemia/reperfusion injury by targeting the RhoA‐ROCK signaling pathway . nih.gov

Enzyme Kinetic Studies

Enzyme kinetic studies provide quantitative insights into how Sanggenon C and Kuwanon G inhibit their target enzymes. These studies have revealed that these compounds can act through different modes of inhibition.

Both Sanggenon C and Kuwanon G exhibit a mixed-type inhibition against the recombinant enzymes EcoGUS and SpasGUS. doaj.org

In studies with α-glucosidase, Kuwanon G was identified as a competitive inhibitor . nih.gov This was determined by analyzing Lineweaver-Burk plots, where an increase in the concentration of Kuwanon G led to an increased K_M value while the V_max remained unchanged. nih.gov In contrast, the related compound Sanggenone D showed a non-competition/anti-competition mixed inhibition pattern against the same enzyme. nih.govresearchgate.net

Kinetic analysis of mushroom tyrosinase inhibition by Kuwanon G also revealed a competitive mode of inhibition for its monophenolase activity. mdpi.comnih.govnih.gov

Cellular Pathway Regulation

The modulation of signaling pathways by Sanggenon C and Kuwanon G translates into the regulation of broader cellular processes, such as cell cycle progression, apoptosis (programmed cell death), and autophagy (cellular recycling).

Sanggenon C has been shown to induce cell cycle arrest at the G0/G1 phase in murine hepatoma H22 and leukemic P388 cells, as well as in glioblastoma cells. nih.govresearchgate.net This effect is associated with the accumulation of cell cycle regulatory proteins like p27. nih.gov Furthermore, Sanggenon C induces apoptosis in various cancer cell lines, including colon cancer and glioblastoma. nih.govnih.govnih.gov This pro-apoptotic effect is mediated through the activation of the mitochondrial pathway, characterized by a decrease in Bcl-2 protein expression and an increase in reactive oxygen species (ROS) generation. nih.govnih.gov In glioblastoma, Sanggenon C's pro-apoptotic and anti-proliferative effects are linked to its regulation of the MIB1/DAPK1 axis. nih.gov Sanggenon C also enhances autophagy, which contributes to its cytoprotective effects in certain contexts. researchgate.net

Kuwanon G has demonstrated the ability to inhibit apoptosis in neuronal cells induced by AGEs. nih.govnih.govresearchgate.net This is achieved by reducing the expression of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Sanggenon H Analogues

Identification of Key Pharmacophores and Structural Motifs

The biological activity of Sanggenon H and its analogues is intrinsically linked to its complex and unique chemical architecture, which is characterized by a Diels-Alder type adduct of a chalcone (B49325) and a dehydroprenylflavanone. researchgate.net Analysis of related compounds from the Morus genus allows for the identification of several key pharmacophores and structural motifs that are likely essential for their biological effects. nih.govrhhz.net

The core structure, a product of a [4+2] cycloaddition, results in a highly rigid and sterically demanding scaffold that presents various functional groups in a specific three-dimensional orientation. This spatial arrangement is critical for interaction with biological targets.

Key structural features contributing to the pharmacophoric profile include:

The Flavonoid Moiety: This part of the molecule, with its characteristic C6-C3-C6 backbone, provides a fundamental framework for interaction with various enzymes and receptors. The substitution pattern on the A and B rings of the flavonoid core is a significant determinant of activity.

Prenyl Groups: The presence and nature of prenyl (or isoprenyl) groups are often critical for the bioactivity of flavonoids. nih.gov In the context of Diels-Alder adducts, these lipophilic side chains can influence membrane permeability and hydrophobic interactions with target proteins. While in some related Diels-Alder adducts, the prenyl groups may not be the primary active units, their modification, such as hydroxylation, can significantly impact activity. nih.gov

Hydroxyl Groups: The number and position of phenolic hydroxyl groups are paramount for the biological activities of polyphenolic compounds, including Diels-Alder adducts. They can act as hydrogen bond donors and acceptors, and are crucial for antioxidant and enzyme-inhibitory activities.

Influence of Substituents on Biological Activity

The biological activity of this compound analogues can be significantly modulated by the nature and position of various substituents on the core scaffold. Based on studies of related Morus compounds, several trends can be inferred.

Hydroxyl Group Substitution:

The presence and location of hydroxyl groups are critical for many biological activities, including anti-inflammatory and enzyme-inhibitory effects. For instance, in other flavonoids, the arrangement of hydroxyl groups on the B-ring can dramatically affect their interaction with biological targets. It is plausible that similar structure-activity relationships exist for this compound analogues. The ability to form hydrogen bonds and chelate metal ions is directly related to the hydroxylation pattern.

Prenyl Group Modifications:

The lipophilicity and steric bulk imparted by prenyl groups can have a profound impact on biological activity.

Enhanced Bioavailability: The lipophilic nature of the prenyl chain can enhance the molecule's ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater efficacy.

Modulation of Activity: Studies on related compounds have shown that modifications to the prenyl group, such as hydroxylation or cyclization, can either increase or decrease biological activity, indicating that this group plays a nuanced role in target recognition. nih.gov For example, in a study of congeners of Sanggenol A, a correlation was found between the degree of prenylation and bioactivity. researchgate.net

Table 1: Postulated Influence of Substituents on the Biological Activity of this compound Analogues (Inferred from Related Compounds)

| Substituent Modification | Potential Effect on Biological Activity | Rationale (Based on Related Morus Adducts) |

| Addition of Hydroxyl Groups | Increase in antioxidant and anti-inflammatory activity | Enhanced hydrogen bonding capacity and free radical scavenging potential. |

| Removal of Hydroxyl Groups | Decrease in activity | Reduced interaction with polar residues in target proteins. |

| Modification of Prenyl Group | Variable effects depending on the target | Altered lipophilicity and steric interactions within binding pockets. |

| Hydroxylation of Prenyl Group | Potential increase in specific activities | Can introduce new hydrogen bonding opportunities. nih.gov |

Computational Approaches in SAR Analysis

Computational methods are increasingly valuable tools for elucidating the structure-activity relationships of complex natural products like this compound. These in silico techniques can provide insights into the molecular interactions that govern biological activity and guide the design of more potent and selective analogues.

Molecular Docking:

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a target protein. For this compound analogues, docking studies could be employed to:

Identify key amino acid residues that interact with the ligand.

Visualize the binding mode and rationalize the importance of specific functional groups (e.g., hydrogen bonds formed by hydroxyl groups, hydrophobic interactions of prenyl chains).

Predict the binding affinities of a series of analogues, thereby prioritizing them for synthesis and biological testing.

For example, in silico docking studies of other Morus Diels-Alder adducts have been used to predict their binding energies with target enzymes. nih.gov

Pharmacophore Modeling:

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound analogues could be developed based on a set of active compounds. This model would define the spatial relationships between key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. Such a model could then be used to virtually screen large compound libraries to identify novel molecules with the desired activity profile.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. For this compound analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of known analogues and correlating them with their measured biological activities.

While specific computational studies on this compound are not widely reported, the application of these methods to the broader class of Morus Diels-Alder adducts and other flavonoids demonstrates their potential to significantly advance our understanding of the SAR of these complex natural products. nih.gov

Advanced Analytical Methodologies for Sanggenon H Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental technique for separating Sanggenon H from complex plant extracts and for assessing its purity and concentration. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution, sensitivity, and reproducibility. nih.govnih.gov

Detailed research into the chromatographic analysis of prenylated flavonoids has established robust methods applicable to this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. mdpi.com The separation is based on the differential partitioning of the analyte between the two phases. mdpi.com A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of flavonoids with varying polarities. google.com

For the purity assessment of this compound, HPLC coupled with a Diode Array Detector (DAD) is highly valuable. researchgate.net This setup allows for the acquisition of UV-Vis spectra across a range of wavelengths for any point in the chromatogram. Peak purity can be assessed by comparing spectra across the peak; a pure peak will exhibit identical spectra from the upslope to the downslope. Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the sample to this curve. nih.govresearchgate.net The method's validity is established through parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | Provides good peak shape and separation for phenolic compounds. |

| Elution Mode | Gradient | Ensures elution and separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Detection | Diode Array Detector (DAD) at ~290 nm | Wavelength for maximum absorbance of the flavanone (B1672756) B-ring. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful tool for the structural elucidation of flavonoids like this compound. mdpi.comresearchgate.net When coupled with liquid chromatography (LC-MS), it provides both separation and mass information, enabling the identification of compounds in complex mixtures. mdpi.com High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, are crucial for determining the elemental composition of this compound by providing highly accurate mass measurements of the molecular ion. mdpi.commdpi.com

The characterization process involves ionizing the molecule, typically using Electrospray Ionization (ESI), which is a soft ionization technique that keeps the molecular ion intact. wikipedia.org For this compound (C₂₅H₂₆O₆), the expected protonated molecular ion [M+H]⁺ would have a specific mass-to-charge ratio (m/z).

Tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment the molecular ion to gain structural information. wikipedia.org The fragmentation of flavonoids is not random and follows predictable pathways. chemguide.co.uklibretexts.org For prenylated flavonoids, characteristic fragmentation patterns include:

Retro-Diels-Alder (RDA) reactions: This is a common fragmentation pathway for flavonoids, involving the cleavage of the C-ring, which provides information about the substitution pattern on the A and B rings. mdpi.commdpi.com

Loss of the prenyl group: The side chains, including the dimethylpyran ring system in this compound, can undergo cleavage.

Loss of small neutral molecules: Common losses include water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃). mdpi.comnih.gov

By analyzing the m/z values of these fragment ions, the precise structure of this compound can be confirmed. nih.gov

| Ion Type | Predicted m/z | Proposed Fragmentation Pathway/Origin |

|---|---|---|

| [M+H]⁺ | 423.1808 | Protonated molecular ion of this compound (C₂₅H₂₆O₆). |

| [M+H - C₄H₈]⁺ | 367.1182 | Loss of a butene molecule from the prenyl-derived ring. |

| [M+H - C₅H₈O]⁺ | 339.1232 | Loss from the dimethylpyran ring system. |

| RDA Fragment | Varies | Fragment ions resulting from the cleavage of the C-ring, indicative of A and B ring substituents. |

| [M+H - H₂O]⁺ | 405.1702 | Loss of a water molecule from a hydroxyl group. |

Spectroscopic Quantification Methods

Spectroscopic methods are essential for both the structural elucidation and quantification of this compound. The primary techniques employed are Ultraviolet-Visible (UV-Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. researchgate.net

UV-Vis Spectroscopy is a simple, rapid, and cost-effective method for quantifying flavonoids. Flavonoids exhibit characteristic absorption spectra in the UV-visible region due to their phenolic and conjugated ring systems. nih.gov Typically, flavanones like this compound show two main absorption bands:

Band I: Appears in the 300-330 nm range and is associated with the electronic transitions in the B-ring cinnamoyl system.

Band II: Appears in the 270-295 nm range and corresponds to the A-ring benzoyl system. uib.no

The precise position of the maximum absorbance (λmax) can be influenced by the solvent and the substitution pattern on the rings. For quantification, a calibration curve is constructed by measuring the absorbance of standard solutions at the λmax, and the concentration of this compound in a sample is determined based on the Beer-Lambert law. youtube.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. core.ac.ukjchps.comresearchgate.net While primarily a qualitative tool, Quantitative NMR (qNMR) can also be used for accurate concentration measurements. One-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information on the molecule's carbon-hydrogen framework, allowing for the unambiguous assignment of all protons and carbons and confirming the connectivity and stereochemistry of the structure. nih.govslideshare.net

| Technique | Parameter | Typical Range/Value for Flavanones | Information Provided |

|---|---|---|---|

| UV-Vis | Band I (λmax) | ~310-330 nm | B-ring cinnamoyl system absorption. |

| UV-Vis | Band II (λmax) | ~280-295 nm | A-ring benzoyl system absorption. |

| ¹H NMR | H-2 Chemical Shift (δ) | ~5.2-5.6 ppm | Confirms the flavanone C-ring stereocenter. |

| ¹H NMR | H-3 Chemical Shift (δ) | ~2.7-3.1 ppm | Protons on the C-ring adjacent to the carbonyl. |

| ¹³C NMR | C=O Chemical Shift (δ) | ~190-200 ppm | Identifies the carbonyl carbon of the flavanone. |

Thermo-Analytical Techniques

Thermo-analytical techniques measure the physical and chemical properties of a substance as a function of temperature. slideshare.net For a pure compound like this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about its thermal stability, purity, and solid-state characteristics. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. researchgate.net A DSC thermogram of this compound would show endothermic peaks corresponding to events like melting, providing a precise melting point which is a key indicator of purity. Other transitions, such as glass transitions or polymorphic phase changes, could also be detected.

| Technique | Measurement | Key Information Provided |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting Point, Purity, Polymorphism, Phase Transitions. |

| Thermogravimetric Analysis (TGA) | Mass Change vs. Temperature | Thermal Stability, Decomposition Temperature, Presence of Volatiles (e.g., water, solvents). |

Chemical Derivatization Strategies for Sanggenon H

Derivatization for Enhanced Spectroscopic Detection

The inherent spectroscopic properties of flavonoids, such as their UV-Visible absorption, can be modulated through derivatization to improve detection sensitivity and selectivity. A common strategy involves the use of chelating agents that form stable complexes with flavonoids, leading to significant shifts in their absorption spectra.

One of the most widely used derivatization reagents for the spectrophotometric analysis of flavonoids is aluminum chloride (AlCl₃). This method is based on the ability of AlCl₃ to form acid-stable complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of the flavonoid backbone. Additionally, acid-labile complexes can form with ortho-dihydroxyl groups in the A- or B-rings. These complex formations result in a bathochromic shift (a shift to longer wavelengths) in the UV-Visible spectrum, which can be readily measured. mdpi.comnih.govresearchgate.net

The reaction with AlCl₃ allows for the differentiation and quantification of various flavonoid subclasses. For instance, the specific shifts observed can provide structural information about the hydroxylation pattern of the flavonoid. mdpi.comnih.gov While direct application on Sanggenon H is not reported, its flavanone (B1672756) structure with multiple hydroxyl groups suggests it would be amenable to this derivatization technique for enhanced UV-Visible detection.

Another approach involves derivatization with a mixture of sodium nitrite (NaNO₂), AlCl₃, and sodium hydroxide (NaOH). This method can induce hyperchromic shifts (an increase in absorbance intensity) in flavonoids with particular substitution patterns, further enhancing their detection. mdpi.comnih.gov

Table 1: Potential Spectroscopic Shifts in Flavonoids Upon Derivatization

| Derivatization Reagent | Target Functional Groups | Observed Spectroscopic Change | Potential Application for this compound |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | C-4 keto group and C-3 or C-5 hydroxyl groups; ortho-dihydroxyl groups | Bathochromic shift (shift to longer wavelengths) | Enhanced detection and quantification using UV-Vis spectrophotometry |

| Sodium Nitrite (NaNO₂), AlCl₃, NaOH | Specific flavonoid substitution patterns | Hyperchromic shift (increase in absorbance intensity) | Improved sensitivity in quantitative analysis |

Derivatization for Improved Separation in Chromatography

Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are pivotal in the isolation and quantification of flavonoids. However, the inherent properties of many flavonoids, including this compound, such as high polarity and low volatility, can pose challenges for certain chromatographic methods, particularly GC. nih.gov

Derivatization is a common strategy to overcome these limitations. For GC analysis, silylation is a frequently employed technique. This process involves replacing the active hydrogen atoms in the hydroxyl groups of the flavonoid with a trimethylsilyl (TMS) or other silyl groups. This chemical modification increases the volatility and thermal stability of the flavonoid, making it suitable for GC analysis. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. nih.gov The application of silylation to this compound would likely render it amenable to GC-MS analysis, allowing for high-resolution separation and sensitive detection.

In the context of HPLC, while derivatization is not always necessary, it can be used to enhance the detectability of flavonoids, especially when using fluorescence or electrochemical detectors. However, for general HPLC-UV or HPLC-MS analysis of prenylated flavonoids like this compound, methods are often optimized without derivatization. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC) has further improved the separation of complex mixtures of flavonoids without the need for chemical modification. researchgate.net

Table 2: Derivatization Strategies for Improved Chromatographic Analysis of Flavonoids

| Chromatographic Technique | Challenge with Native Flavonoids | Derivatization Strategy | Effect of Derivatization | Potential Relevance for this compound |

|---|---|---|---|---|

| Gas Chromatography (GC) | Low volatility, high polarity, thermal instability | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability | Enables GC-MS analysis for improved separation and identification |

| High-Performance Liquid Chromatography (HPLC) | Sufficiently separated in many cases without derivatization | Not always required | Can enhance detection with specific detectors (e.g., fluorescence) | UHPLC-MS is often preferred for direct analysis of prenylated flavonoids |

Synthesis of Novel this compound Derivatives for Biological Probing

The synthesis of novel derivatives of flavonoids is a cornerstone of medicinal chemistry, aiming to create molecules with improved biological activity, selectivity, and pharmacokinetic properties. These derivatives can serve as biological probes to investigate cellular pathways and mechanisms of action. For this compound, its complex structure offers multiple sites for chemical modification to explore structure-activity relationships.

One common approach is the alkylation or acylation of the hydroxyl groups to create ether or ester derivatives. For instance, the synthesis of alkyl ethers of the flavonol galangin was shown to enhance its affinity for A₃ adenosine receptors. nih.gov Similarly, creating flavonoid acetamide derivatives from quercetin, apigenin, and luteolin has been shown to improve their bioavailability. nih.gov Applying these strategies to this compound could modulate its lipophilicity, potentially enhancing its cell membrane permeability and interaction with biological targets.

Another strategy involves the synthesis of flavonoid-bearing probes for chemoproteomic analyses. This can be achieved by introducing a biotinylated linker to the flavonoid structure, allowing for the capture and identification of protein targets. mdpi.com While this has been demonstrated with quercetin, a similar approach could theoretically be applied to this compound to identify its cellular binding partners.

Furthermore, modifications to the core flavonoid structure can lead to derivatives with altered biological activities. For example, the synthesis of novel flavone derivatives has been explored to enhance their anti-inflammatory or anticancer properties. mdpi.commdpi.com Given the known anti-inflammatory and cytotoxic activities of this compound, the synthesis of its derivatives could lead to the development of more potent and selective therapeutic agents.

Table 3: Strategies for the Synthesis of Flavonoid Derivatives for Biological Probing

| Synthetic Strategy | Description | Potential Outcome for this compound Derivatives | Example from Flavonoid Research |

|---|---|---|---|

| Alkylation/Acylation | Modification of hydroxyl groups to form ethers or esters. | Enhanced lipophilicity, improved bioavailability, altered target affinity. | Synthesis of alkyl ethers of galangin to increase A₃ adenosine receptor affinity. nih.gov |

| Biotinylation | Attachment of a biotin linker to the flavonoid structure. | Creation of probes for identifying protein targets. | Synthesis of quercetin-bearing biotinylated probes for chemoproteomics. mdpi.com |

| Core Structure Modification | Chemical alterations to the flavanone rings. | Development of derivatives with enhanced or novel biological activities. | Synthesis of flavone derivatives with improved anti-inflammatory properties. mdpi.com |

Future Perspectives and Emerging Research Avenues

Exploration of Undiscovered Biological Activities in Pre-clinical Models

To date, comprehensive preclinical investigations into the full spectrum of Sanggenon H's biological activities are limited. Future research should prioritize systematic screening of this compound in a variety of established preclinical models to uncover novel therapeutic applications. While related compounds like Sanggenon C and G have shown potential in preclinical cancer studies, similar investigations for this compound are warranted. nih.govnih.gov

Potential areas for exploration include:

Oncology: Evaluating the anti-proliferative and pro-apoptotic effects of this compound across a panel of human cancer cell lines, followed by in vivo studies in xenograft and patient-derived xenograft (PDX) models.

Inflammation and Autoimmune Diseases: Utilizing models of acute and chronic inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis in rodents, to assess the anti-inflammatory potential of this compound. nih.govnih.gov Related compounds like Sanggenon A have demonstrated anti-inflammatory effects by modulating NF-κB and Nrf2 signaling pathways, suggesting a similar potential for this compound. nih.gov

Metabolic Disorders: Investigating the effects of this compound in animal models of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) to determine its impact on glucose metabolism, lipid profiles, and insulin (B600854) sensitivity. pharmaseedltd.combiocytogen.com

Neurodegenerative Diseases: Employing preclinical models of Alzheimer's and Parkinson's disease to explore the neuroprotective properties of this compound, focusing on its potential to mitigate oxidative stress and neuroinflammation.

A structured approach to these preclinical studies, including dose-response assessments and detailed toxicological evaluations, will be crucial for establishing a robust profile of this compound's bioactivities.

Mechanistic Elucidation of Novel Molecular Targets

A critical step in the drug discovery pipeline is the identification and validation of specific molecular targets through which a compound exerts its therapeutic effects. For this compound, this remains a largely unexplored area. Future research should focus on elucidating its mechanism of action at the molecular level.

Key research avenues include:

Target Identification Studies: Employing techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational target prediction to identify proteins that directly interact with this compound.

Pathway Analysis: Once potential targets are identified, pathway analysis using transcriptomics and proteomics can reveal the downstream signaling cascades modulated by this compound. This will provide a deeper understanding of its cellular effects.

Molecular Docking and Simulation: In silico molecular docking studies can predict the binding affinity and interaction patterns of this compound with potential protein targets. doaj.orgresearchgate.netnih.gov For instance, molecular docking has been used to study the interaction of other sanggenons with targets like bacterial β-glucuronidase and the BIR3 domain of XIAP. doaj.orgnih.gov Similar computational approaches can guide the experimental validation of this compound's targets.

The following table outlines potential molecular targets for this compound based on the known activities of related flavonoids, which could be investigated in future studies.

| Potential Target Class | Specific Examples | Therapeutic Relevance |

| Kinases | PI3K, Akt, MAPK | Cancer, Inflammation |

| Transcription Factors | NF-κB, Nrf2 | Inflammation, Oxidative Stress |

| Apoptosis Regulators | Bcl-2 family, Caspases, XIAP | Cancer |

| Enzymes | COX-2, iNOS, β-glucuronidase | Inflammation, Cancer |

Development of Advanced Analytical Techniques for Complex Matrices

Robust and sensitive analytical methods are essential for the accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates. This is a prerequisite for detailed pharmacokinetic and pharmacodynamic studies.

Future efforts in this area should include:

Method Development and Validation: Developing and validating highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound. nih.govnih.govnih.gov The validation should adhere to regulatory guidelines, ensuring accuracy, precision, linearity, and stability.

Pharmacokinetic Profiling: Utilizing the validated analytical methods to conduct comprehensive pharmacokinetic studies in preclinical models. This will determine key parameters such as absorption, distribution, metabolism, and excretion (ADME) of this compound.

Metabolite Identification: Employing high-resolution mass spectrometry to identify and characterize the metabolites of this compound formed in vivo. Understanding the metabolic fate of the compound is crucial for a complete assessment of its biological activity and potential toxicity.

Structural Elucidation: Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, will be instrumental in confirming the structure of this compound and its metabolites. core.ac.ukorganicchemistrydata.org

The development of these analytical tools will provide the necessary foundation for advancing this compound from preclinical research to potential clinical applications.

Integrated Computational and Experimental Approaches in Drug Discovery Pipelines

The integration of computational and experimental methods can significantly accelerate the drug discovery and development process for natural products like this compound. nih.gov A synergistic approach can lead to more rational drug design and optimization.

Future strategies should involve:

In Silico Screening and Virtual High-Throughput Screening (vHTS): Using computational models to screen large virtual libraries of this compound derivatives against various protein targets to identify analogs with improved potency and selectivity. researchgate.netnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to establish a correlation between the structural features of this compound and its biological activity. These models can guide the synthesis of new derivatives with enhanced therapeutic properties.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic interactions between this compound and its molecular targets, providing insights into the stability of the complex and the mechanism of inhibition.

Iterative Drug Design: Combining computational predictions with experimental validation in a cyclical manner. Promising candidates identified through in silico methods can be synthesized and evaluated in vitro and in vivo, with the experimental results feeding back into the computational models for further refinement.

This integrated approach will streamline the identification of lead compounds, optimize their pharmacological properties, and ultimately enhance the likelihood of translating this compound into a clinically successful therapeutic agent.

Q & A

Q. What are the standard pharmacological assays used to evaluate Sanggenon H's bioactivity?

this compound's bioactivity is typically assessed using in vitro assays such as:

- MTT assays for cytotoxicity and cell viability (e.g., IC50 determination in cancer cell lines like HT-29 or U-87 MG) .

- Flow cytometry to quantify apoptosis via Annexin V/PI staining .

- Western blotting to analyze protein expression (e.g., cleaved caspase-3, PARP) in mechanistic studies . Methodological considerations include:

- Dose-response curves (e.g., 0–80 µM ranges) and time-dependent treatments (0–72 hours) .

- Controls (vehicle, positive/negative controls) and triplicate replicates to ensure statistical robustness.

Q. How is this compound synthesized and characterized in laboratory settings?

this compound is isolated from Morus species (e.g., root bark) via:

- Chromatographic techniques (e.g., HPLC, column chromatography) for purification .

- Spectroscopic methods (NMR, mass spectrometry) for structural elucidation . Key documentation includes:

- Purity validation (HPLC ≥95%) and spectral data in supplementary materials .

- Comparison with literature data for known analogs (e.g., Sanggenon C) to confirm novelty .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound's mechanism of action?

- Hypothesis-driven design : Narrowly define the pathway under investigation (e.g., NF-κB inhibition, ROS modulation) .

- Orthogonal assays : Combine biochemical (e.g., ROS detection kits) and genetic approaches (e.g., siRNA silencing of DAPK1) to validate findings .

- Dose and time optimization : Pre-test concentrations to avoid off-target effects (e.g., 5–40 µM for ROS assays) .

- Contextual controls : Include pathway-specific inhibitors/activators (e.g., NAC for ROS scavenging) to confirm mechanistic specificity.

Q. How should researchers address contradictory findings in this compound studies, such as varying IC50 values across cell lines?

Contradictions may arise from:

- Cell line heterogeneity : Genetic variations (e.g., p53 status in HT-29 vs. U-87 MG) affecting drug response .

- Assay conditions : Differences in serum concentration, incubation time, or detection methods (e.g., MTT vs. ATP luminescence) . Mitigation strategies:

- Meta-analysis : Systematically compare studies using PRISMA guidelines to identify confounding variables .

- Standardized protocols : Adopt community-endorsed methods (e.g., CLSI guidelines for cytotoxicity assays).

Q. What are best practices for ensuring reproducibility in this compound research?

- Detailed methodology : Provide step-by-step protocols for compound preparation, including solvent details (e.g., DMSO concentration ≤0.1%) .

- Raw data sharing : Deposit spectral data, dose-response curves, and uncropped Western blots in repositories like Figshare or supplementary materials .

- Independent validation : Collaborate with third-party labs to replicate key findings (e.g., apoptosis induction in LN-229 cells) .

Methodological and Analytical Questions

Q. How can researchers optimize in vitro models to study this compound's effects on intracellular signaling pathways?

- Dynamic readouts : Use real-time assays (e.g., fluorescent Ca²⁺ probes) to track transient changes .

- Multi-omics integration : Pair proteomics (e.g., phospho-kinase arrays) with transcriptomics to identify upstream/downstream targets.

- 3D models : Transition to spheroids/organoids for improved physiological relevance in studying tumor microenvironment interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.